Product packaging for (6-Fluoroquinolin-2-yl)methanol(Cat. No.:CAS No. 165111-37-5)

(6-Fluoroquinolin-2-yl)methanol

Cat. No.: B1359698
CAS No.: 165111-37-5
M. Wt: 177.17 g/mol
InChI Key: BPBYTQJELFYUOP-UHFFFAOYSA-N
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Description

Contextualization within Fluoroquinoline Chemistry

To appreciate the role of (6-Fluoroquinolin-2-yl)methanol, one must first understand the broader significance of fluoroquinolines, a class of compounds that has profoundly impacted various scientific domains.

The story of quinolines in medicine began with the discovery of nalidixic acid in 1962, the first synthetic quinolone antibacterial agent. This initial compound, however, had a limited spectrum of activity. A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom into the quinoline (B57606) ring, leading to the birth of the fluoroquinolones. This structural modification dramatically enhanced the compounds' antibacterial potency and broadened their spectrum to include both Gram-negative and some Gram-positive bacteria.

The first 6-fluorinated quinolone, norfloxacin, patented in 1978, paved the way for subsequent generations of fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The success of fluoroquinolones in clinical settings established the 6-fluoroquinoline (B108479) moiety as a privileged scaffold in medicinal chemistry, sparking extensive research into new derivatives with improved properties. The quinoline ring itself is a key component in a variety of natural and synthetic compounds with diverse biological activities, including antimalarial and anticancer properties. ijpras.com

The precise arrangement of atoms and the system for naming this compound are fundamental to its identity in chemical research.

Nomenclature: The compound's name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) standards.

Quinoline: This refers to the core bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring.

6-Fluoro: This indicates that a fluorine atom is substituted at the 6th position of the quinoline ring system.

(..)-2-yl: This signifies that the main quinoline structure is attached to another group at its 2nd position.

Methanol (B129727): This denotes a methyl alcohol group (-CH₂OH) which is the substituent attached at the 2-position of the quinoline ring. wikipedia.org

Structural Properties: The molecule consists of a planar quinoline ring system. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds, such as (2-Chloro-6-methylquinolin-3-yl)methanol, reveals that the quinoline core is nearly planar. nih.govresearchgate.net In the solid state, molecules like these are often stabilized by intermolecular forces, including hydrogen bonds involving the hydroxyl group and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net

Below is a table summarizing the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound americanelements.com
CAS Number 165111-37-5 bldpharm.com
Molecular Formula C₁₀H₈FNO bldpharm.com
Molecular Weight 177.18 g/mol bldpharm.com

Importance as a Synthetic Precursor and Chemical Scaffold

The true value of this compound in research lies in its utility as a starting material and structural template for more complex molecules. It is classified as a heterocyclic building block, specifically a fluorinated quinoline, highlighting its role in synthesis. bldpharm.com

The molecule's structure is bifunctional. The fluoroquinoline part provides a rigid, aromatic core that is a known pharmacophore, a part of a molecule responsible for its biological activity. The fluorine atom at the 6-position can enhance binding affinity to biological targets and improve metabolic stability. The methanol group at the 2-position offers a reactive site for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in substitution reactions to link the quinoline scaffold to other chemical moieties.

A prominent example of its application is in the development of novel histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy for cancer therapy. nih.gov In the synthesis of the potent, class I selective HDAC inhibitor CHR-3996, the (6-fluoroquinolin-2-yl)methyl group serves as a key "cap" group, which is a critical component of many HDAC inhibitors that interacts with the surface of the enzyme. nih.gov The synthesis involved using the (6-fluoroquinolin-2-yl)methyl moiety to build a larger molecule, demonstrating the compound's direct application as a synthetic precursor and scaffold. nih.gov Research has shown that quinoline-based structures are effective as cap groups for creating potent and selective HDAC inhibitors. nih.gov

The versatility of the quinoline scaffold, combined with the specific electronic properties imparted by the fluorine substituent and the reactivity of the methanol group, makes this compound a valuable tool for medicinal chemists aiming to design next-generation therapeutic agents. chemcd.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B1359698 (6-Fluoroquinolin-2-yl)methanol CAS No. 165111-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoroquinolin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBYTQJELFYUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633348
Record name (6-Fluoroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165111-37-5
Record name 6-Fluoro-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165111-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoroquinolin 2 Yl Methanol and Its Analogues

Multi-Step Organic Synthesis Approaches

Traditional multi-step synthetic routes provide reliable and scalable methods for the preparation of (6-Fluoroquinolin-2-yl)methanol. These methods often involve the construction of the quinoline (B57606) core followed by functional group manipulations.

Preparation from 2-Chloro-6-fluoroquinoline-3-carbaldehyde and Related Precursors

A common and effective strategy for synthesizing quinolin-2-yl-methanol derivatives involves the reduction of a corresponding carbaldehyde precursor. Specifically, analogs such as (2-Chloro-6-methylquinolin-3-yl)methanol have been successfully synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043). nih.gov This transformation is typically achieved using a mild reducing agent like sodium borohydride. nih.gov

In a representative procedure, 2-chloro-6-methylquinoline-3-carbaldehyde is treated with sodium borohydride, often supported on a solid phase like montmorillonite (B579905) K-10 clay, under microwave irradiation to accelerate the reaction. nih.gov This method provides the desired product in a short reaction time. The general applicability of this reduction suggests a viable pathway to this compound from 2-chloro-6-fluoroquinoline-3-carbaldehyde.

Similarly, the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has been accomplished by the reduction of the corresponding carboxylic acid using a borane-tetrahydrofuran (B86392) (THF) complex. chemicalbook.com This indicates that various carbonyl precursors, including aldehydes and carboxylic acids, on the quinoline scaffold can serve as effective starting points.

The precursor, 2-chloro-6-fluoroquinoline-3-carbaldehyde, can be prepared via the Vilsmeier-Haack reaction, a well-established method for formylating activated aromatic rings. For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is synthesized by treating N-(4-anisyl)acetamide with a Vilsmeier reagent prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). researchgate.net

Table 1: Synthesis of Quinolinyl-Methanol Analogs from Aldehyde Precursors

Precursor Reducing Agent Product Reference
2-Chloro-6-methylquinoline-3-carbaldehyde Sodium Borohydride / Montmorillonite K-10 (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying the quinoline ring system. In the context of synthesizing this compound analogs, these reactions can be used to introduce various functionalities. For example, the chlorine atom in 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives is susceptible to displacement by nucleophiles. nih.gov

While direct substitution to form the methanol (B129727) group is less common, this position can be functionalized with other groups that can later be converted to the desired alcohol. For instance, reactions with sulfur-centered nucleophiles have been demonstrated, though not for the direct synthesis of the methanol analog. nih.gov The high reactivity of the 2-position in chloroquinolines towards nucleophiles makes it a key site for synthetic elaboration. nih.gov

A notable application involves the nucleophilic aromatic substitution (SNAr) of polyfluoroarenes. nih.gov This highlights the principle that fluorine atoms on an aromatic ring can be displaced by nucleophiles, a reaction that is central to the functionalization of polyfluorinated quinolines. researchgate.netmdpi.com

Alkylation Strategies

Alkylation strategies typically involve the reaction of an organometallic reagent with an electrophilic quinoline derivative. For instance, the synthesis of 2,6-dimethylphenol (B121312) can be achieved through the alkylation of phenol (B47542) with methanol over a catalyst, demonstrating a C-C bond-forming strategy that could be conceptually adapted. researchgate.net

For the synthesis of this compound, a more direct alkylation approach would likely involve a precursor such as 6-fluoroquinoline-2-carbaldehyde. This aldehyde could be reacted with an organometallic reagent like a Grignard or organolithium reagent, followed by an aqueous workup to yield the secondary alcohol. However, specific literature examples for this exact transformation on the 6-fluoroquinoline (B108479) system are not prevalent, though it remains a standard and viable synthetic methodology in organic chemistry.

Advanced Synthetic Techniques for Fluoroquinoline Derivatives

Modern synthetic chemistry offers sophisticated tools for the functionalization of heterocyclic compounds, including fluoroquinolines. These methods often provide higher efficiency and selectivity.

Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines

A powerful modern technique for functionalizing quinolines is the Iridium-catalyzed C-H borylation. nih.govelsevierpure.comnih.govacs.org This reaction allows for the direct conversion of a C-H bond on the quinoline ring into a boronic ester. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups.

The borylation of 6-fluoroquinolines has been successfully realized using an iridium catalyst, such as [Ir(OMe)COD]2, with a bipyridine-based ligand (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). nih.govacs.org The reaction typically proceeds at an elevated temperature in a solvent like THF. nih.govacs.org This method has been shown to be effective for various substituted 6-fluoroquinolines. nih.govacs.org The resulting quinoline boronic ester can then undergo transformations, such as oxidation to an alcohol, providing a direct route to hydroxylated quinoline derivatives.

Table 2: Iridium-Catalyzed Borylation of a Fluoroquinoline Derivative

Substrate Catalyst System Boron Source Product (after borylation) Yield Reference

Note: The table shows the yield for a subsequent bromination reaction, which indicates the high efficiency of the initial borylation step.

Functionalization of Polyfluorinated Quinolines via Nucleophilic Displacement

The functionalization of polyfluorinated quinolines can be readily achieved through nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com The presence of multiple electron-withdrawing fluorine atoms activates the quinoline ring system, making it susceptible to attack by nucleophiles. nih.gov

This strategy is particularly useful for introducing a variety of substituents onto the quinoline core. The reaction involves the displacement of a fluorine atom by a nucleophile, such as an alcohol, amine, or thiol. mdpi.com For example, research has shown the successful substitution of a fluorine atom at the para-position in a perfluorophenyl-substituted quinoline with a phenol-functionalized molecule. researchgate.netmdpi.com This demonstrates the feasibility of creating C-O bonds via nucleophilic displacement on a fluorinated aromatic system, a key step that could be adapted for the synthesis of hydroxylated quinoline derivatives.

The reaction conditions for SNAr on polyfluoroarenes are often mild, typically involving a base such as potassium carbonate or potassium phosphate (B84403) in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov

Cross-Coupling Reactions for Fluoroquinoline Moiety Incorporation

The incorporation of a fluoroquinoline moiety into a target molecule often relies on the power and versatility of cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One prominent strategy involves the use of functionalized fluoroquinolines that can participate in cross-coupling reactions. For instance, a pre-formed chlorinated fluoro-quinoline can be functionalized through a Suzuki cross-coupling reaction. researchgate.netresearchgate.net This approach enables the rapid assembly of a library of polysubstituted, selectively fluorinated quinoline derivatives with a diverse range of substituents. researchgate.netresearchgate.net The versatility of this method is a significant advantage in the synthesis of complex molecules. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are instrumental in this context. The Suzuki-Miyaura coupling, for example, can be employed with a suitable boronic acid to introduce various substituents onto the quinoline ring system. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for the success of these transformations, with catalysts like palladium bis(trifluoroacetate) in the presence of a phosphine (B1218219) ligand showing high reactivity. beilstein-journals.org

The Sonogashira cross-coupling provides a pathway to introduce alkynyl groups onto a halo-substituted fluoroquinoline. This reaction is compatible with a range of functional groups and can be carried out under mild, room temperature conditions, which is beneficial when dealing with sensitive substrates. soton.ac.uk

Table 1: Overview of Cross-Coupling Reactions for Fluoroquinoline Synthesis

Reaction Type Catalyst/Reagents Substrates Key Features Reference
Suzuki Cross-CouplingPalladium-based catalystsChlorinated fluoro-quinolines, Boronic acidsRapid construction of diverse polysubstituted fluoroquinolines. researchgate.net, researchgate.net
Suzuki-Miyaura CouplingPalladium bis(trifluoroacetate), Triphenylphosphine (B44618)Halogenated heterocycles, Boronic acidsHigh yield and reactivity for C-C bond formation. beilstein-journals.org
Sonogashira CouplingPd[PPh3]4, CuIBromo-fluoro-pyridines/quinolines, Terminal alkynesMild, room temperature conditions; compatible with various functional groups. soton.ac.uk
Palladium-Catalyzed Oxidative AnnulationPalladium catalyst, Oxidant (e.g., O2)Allylic compounds, AnilinesForms functionalized 2-substituted quinolines. mdpi.com mdpi.com

Derivatization of Quinoline Rings and Related Aniline (B41778) Precursors

The synthesis of the quinoline ring itself is a fundamental aspect of producing this compound and its analogues. Many classical and modern methods for quinoline synthesis start from aniline precursors.

The Friedländer synthesis is a well-established method that involves the condensation of an ortho-substituted aniline with a ketone or aldehyde containing a reactive α-methylene group. nih.gov This reaction can be catalyzed by acids or bases and can even proceed without a catalyst at elevated temperatures. nih.gov A challenge with this method can be regioselectivity when using unsymmetrical ketones. nih.gov

Another classical approach is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. nih.gov This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, which can be generated in situ from glycerol. nih.gov

More contemporary methods often involve transition-metal-catalyzed or metal-free cyclization reactions of appropriately substituted anilines. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to yield substituted quinolines. nih.gov This reaction can be promoted by various electrophiles, including iodine monochloride, to produce 3-halogenated quinolines. nih.gov

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines presents another route to 2-substituted quinolines. nih.gov This method is advantageous as it often does not require the use of acids or bases. nih.gov Furthermore, metal-free approaches have been developed, such as the cyclization of 2-styrylanilines with 2-methylquinolines, which proceeds through a C(sp³)–H bond activation and tandem cyclization. acs.org

The derivatization can also occur at a later stage. For instance, a pre-formed quinoline ring can be functionalized. The synthesis of a quinoline-based chiral derivatizing reagent has been reported, where L-proline was introduced into the quinoline molecule. researchgate.net This highlights the potential for modifying the quinoline structure to introduce desired functionalities. researchgate.net

Table 2: Methods for Quinoline Ring Synthesis from Aniline Precursors

Synthetic Method Precursors Key Reagents/Conditions Product Type Reference
Friedländer Synthesisortho-substituted anilines, ketones/aldehydesAcid or base catalysis, or heatSubstituted quinolines nih.gov
Doebner-von Miller ReactionAnilines, α,β-unsaturated carbonyls (from glycerol)Strong acid, oxidantQuinolines nih.gov
Electrophilic CyclizationN-(2-alkynyl)anilinesICl, I2, Br2, PhSeBr3-Halo-, seleno-, or sulfur-containing quinolines nih.gov
Palladium-Catalyzed Oxidative CyclizationAryl allyl alcohols, AnilinesPalladium acetate (B1210297), DMSO2-Substituted quinolines nih.gov
Metal-Free Tandem Cyclization2-Styrylanilines, 2-Methylquinolines-2-Heteroaromatic quinolines acs.org

Chemical Reactivity and Derivatization Strategies for 6 Fluoroquinolin 2 Yl Methanol

Reactions at the Methanol (B129727) Functional Group

The primary alcohol moiety in (6-Fluoroquinolin-2-yl)methanol is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The methanol group can be readily oxidized to form the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further synthetic transformations. Conversely, reduction of the alcohol can lead to the formation of the methyl-substituted quinoline (B57606).

Oxidation: The oxidation of this compound can be achieved using a range of standard oxidizing agents. Mild oxidation, for instance with manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions, is expected to yield 6-fluoroquinoline-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will likely lead to the formation of 6-fluoroquinoline-2-carboxylic acid. The carboxylic acid itself can be further oxidized to the corresponding quinoline N-oxide derivative.

Reduction: The hydroxyl group can be removed through a two-step process involving conversion to a good leaving group (e.g., a tosylate or halide) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). A more direct approach could involve catalytic hydrogenation. The expected product of this reduction is 6-fluoro-2-methylquinoline.

Table 1: Oxidation and Reduction of this compound

Starting Material Reaction Product Reagents
This compound Mild Oxidation 6-Fluoroquinoline-2-carbaldehyde MnO₂, DMP, Swern
This compound Strong Oxidation 6-Fluoroquinoline-2-carboxylic acid KMnO₄, CrO₃
This compound Reduction 6-Fluoro-2-methylquinoline 1. TsCl, py; 2. LiAlH₄

Esterification: The alcohol functionality of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (6-fluoroquinolin-2-yl)methyl acetate (B1210297). These reactions are often fast and can be exothermic. cetjournal.it

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether.

Table 2: Esterification and Etherification of this compound

Starting Material Reaction Reagent Product
This compound Esterification Acetic Anhydride/Pyridine (6-Fluoroquinolin-2-yl)methyl acetate
This compound Etherification 1. NaH; 2. Methyl Iodide 6-Fluoro-2-(methoxymethyl)quinoline

O-alkylation of the methanol group can be achieved under various conditions. Besides the Williamson ether synthesis mentioned above, other methods include reaction with alkylating agents in the presence of a base. For example, reaction with benzyl (B1604629) chloride in the presence of potassium carbonate in a solvent like DMF could be employed to synthesize the corresponding benzyl ether.

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of other functional groups with inversion of stereochemistry if a chiral center is present. wikipedia.orgnih.gov In the case of the primary alcohol in this compound, this reaction allows for the introduction of various nucleophiles. nih.govorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

This reaction can be used to form esters, ethers, and to introduce nitrogen and sulfur functionalities. For example, reacting this compound with a carboxylic acid under Mitsunobu conditions will yield the corresponding ester. Similarly, using a phenol (B47542) as the nucleophile will result in the formation of a phenyl ether. The use of nitrogen nucleophiles like phthalimide (B116566) or sulfonamides can also be successful. nih.govresearchgate.net

Table 3: Mitsunobu Reaction with this compound

Nucleophile Reagents Product Type
Carboxylic Acid PPh₃, DEAD/DIAD Ester
Phenol PPh₃, DEAD/DIAD Phenyl Ether
Phthalimide PPh₃, DEAD/DIAD N-Substituted Phthalimide

Reactivity of the Fluoroquinoline Heterocycle

The fluoroquinoline ring system possesses a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent.

Electrophilic Aromatic Substitution (EAS): The pyridine ring of the quinoline system is electron-deficient and generally deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions on quinoline, and by extension on 6-fluoroquinoline (B108479), predominantly occur on the benzene (B151609) ring. The directing effects of the fused pyridine ring favor substitution at positions 5 and 8. reddit.com The presence of the fluorine atom at position 6, an ortho-para director, would further influence the regioselectivity, although its deactivating effect must also be considered.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, particularly due to the electron-withdrawing nature of the quinoline ring system. This reactivity is a common feature of fluoroarenes. nih.gov Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the displacement of the fluoride (B91410) ion. For instance, heating this compound with a primary or secondary amine in the presence of a base could result in the corresponding 6-aminoquinoline (B144246) derivative. The perfluorophenyl group, which is highly electron-deficient, readily undergoes nucleophilic aromatic substitution, and this reactivity has been exploited in the modification of quinoline-containing polymers. mdpi.comnih.govnih.gov

Table 4: Aromatic Substitution on the 6-Fluoroquinoline Ring

Reaction Type Position of Attack Typical Reagents/Nucleophiles Product Type
Electrophilic Aromatic Substitution 5 and 8 HNO₃/H₂SO₄, Br₂/FeBr₃ Nitro/Bromo substituted this compound
Nucleophilic Aromatic Substitution 6 Amines, Alkoxides, Thiolates 6-Amino/Alkoxy/Thio substituted (quinolin-2-yl)methanol

Derivatization at Specific Ring Positions (e.g., C-2, C-4, C-6, C-7)

The reactivity of the quinoline ring system allows for functionalization at several key positions. The fluorine atom at C-6 influences the electronic properties of the entire ring system, while the methanol group at C-2 provides a direct handle for a variety of chemical modifications.

Reactivity at the C-2 Position: The primary alcohol of the methanol group at the C-2 position is a prime site for derivatization. A common and fundamental transformation is its oxidation. Depending on the reagent and reaction conditions, the methanol group can be selectively oxidized to an aldehyde (quinoline-2-carboxaldehyde) or further to a carboxylic acid (quinoline-2-carboxylic acid). For instance, the oxidation of a similar 2-methylquinoline (B7769805) to its corresponding carboxylic acid highlights the feasibility of such transformations at the C-2 position. youtube.com This initial oxidation step is crucial as it converts the alcohol into other functional groups that can participate in a wider array of subsequent reactions, such as imine formation, reductive amination, or amide coupling, which are pivotal in building more complex molecules.

Reactivity at the C-4 and C-7 Positions: The C-4 and C-7 positions of the quinoline ring are also significant sites for derivatization, particularly in the context of fluoroquinolones. The substituent at the C-7 position is known to greatly influence the potency, spectrum, and pharmacokinetic properties of quinolone-based compounds. nih.gov This position directly interacts with the bacterial enzyme DNA gyrase. nih.gov

A common strategy involves the nucleophilic substitution of a leaving group, often a fluorine atom, at the C-7 position. For example, in the synthesis of novel fluoroquinolone derivatives, a fluorine atom at C-7 can be substituted by a piperazine (B1678402) heterocycle. mdpi.com This is a well-established method for introducing diversity and modulating the biological activity of the quinoline scaffold. mdpi.com Modifications at the C-7 position can also include the attachment of more complex moieties like bisaryl ureas or dipeptides through direct alkylation or standard amino-acid coupling chemistry. nih.gov

The table below summarizes representative derivatization strategies for the fluoroquinoline core.

Position Reaction Type Reagents/Conditions Resulting Moiety Reference
C-2OxidationVarious oxidizing agentsAldehyde, Carboxylic Acid youtube.com
C-7Nucleophilic SubstitutionPiperazine7-Piperazinyl-quinoline mdpi.com
C-7AlkylationBisaryl urea7-Urea-linked quinoline nih.gov
C-7Amide CouplingDipeptides7-Peptide-linked quinoline nih.gov

Transformation of Quinolines to Quinolones

The conversion of a quinoline framework to a quinolone is a significant synthetic strategy, as the quinolone core is a key pharmacophore in many antibacterial agents. mdpi.comresearchgate.net Quinolones, which are nitrogen-containing heterocyclic aromatic compounds, feature a ketone group at position 4 and a carboxylic acid at position 3. researchgate.net There are two main types of quinolones: 2-quinolones (or carbostyrils) and 4-quinolones.

The synthesis of 4-quinolones can be achieved from precursors like 3-carboxy-4-hydroxyquinolines. mdpi.com These hydroxyquinolines exist in tautomeric equilibrium with the corresponding 4-quinolone form. The synthesis of a methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, for example, serves as a direct precursor to a 4-quinolone structure through intramolecular cyclization of an isothiocyanate derivative, followed by heating in diphenyl ether. mdpi.com

The synthesis of 2-quinolones can be accomplished through various catalytic methods. Palladium-catalyzed reactions are prominent, such as the carbonylative annulation of o-iodoanilines with terminal alkynes and carbon monoxide. nih.gov Other approaches involve the intramolecular cyclization of N-aryl cinnamides or the reaction of o-aminoarylketones with esters under microwave-assisted, solvent-free conditions. nih.gov For a molecule like this compound, a synthetic route to a quinolone could involve oxidation of the C-2 methanol to a carboxylic acid, followed by established cyclization and rearrangement protocols to form the quinolone ring system.

Quinolone Type Synthetic Strategy Key Precursors Catalyst/Conditions Reference
4-QuinoloneIntramolecular CyclizationIsothiocyanate, Malonic acid ester derivativeHeat (Diphenyl ether) mdpi.com
2-QuinoloneCarbonylative Annulationo-Iodoaniline, Terminal alkyne, COPalladium catalyst nih.gov
2-QuinoloneIntramolecular CyclizationN-Aryl cinnamidesTriflic anhydride nih.gov

Formation of Complex Molecular Architectures Incorporating this compound Moiety

The this compound moiety serves as a valuable building block in the construction of large, complex, and biologically active molecules, particularly in the field of medicinal chemistry. Its structural features are often found in compounds designed to interact with specific biological targets, such as enzymes. ucl.ac.uknih.gov

A prominent example is its incorporation into inhibitors of histone deacetylases (HDACs), which are a class of enzymes involved in epigenetic regulation and are important targets for cancer therapy. ucl.ac.uknih.govnih.gov The synthesis of CHR-3996, a potent and selective class I HDAC inhibitor, demonstrates the utility of the (6-fluoroquinolin-2-yl)methyl group as a key structural component. nih.gov

The synthesis of CHR-3996 involves a multi-step process where the this compound is first oxidized to its corresponding aldehyde. This aldehyde then undergoes reductive amination with a complex bicyclo[3.1.0]hexane amine intermediate. The resulting coupled product is then further elaborated by adding a pyrimidine-5-carboxamide fragment, ultimately yielding the final N-hydroxypyrimidine-5-carboxamide structure of CHR-3996. nih.gov This synthetic strategy showcases how the relatively simple this compound unit can be strategically integrated into a sophisticated molecular architecture designed for high-potency biological activity. nih.gov

Key Steps in the Synthesis of CHR-3996:

Oxidation: this compound is oxidized to 6-fluoroquinoline-2-carboxaldehyde.

Coupling: The aldehyde is coupled with 2-(6-aminobicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide via reductive amination.

Final Molecule: This sequence yields the complex HDAC inhibitor, 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996). nih.gov

This process highlights how the initial derivatization of the methanol group at the C-2 position is the gateway to constructing highly complex and therapeutically relevant molecules. nih.gov

Spectroscopic Characterization Methodologies in Research on 6 Fluoroquinolin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For (6-Fluoroquinolin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the CH₂OH group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted quinoline system.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, or attached to an electronegative atom like fluorine or oxygen).

¹⁹F NMR is a crucial technique for fluorine-containing compounds. A single signal would be expected for the fluorine atom at the C-6 position, and its chemical shift would be highly sensitive to the electronic environment of the quinoline ring.

Expected NMR Data for this compound:

Analysis Expected Chemical Shift (ppm) and Multiplicity
¹H NMR Aromatic protons (quinoline ring), Methylene protons (-CH₂OH), Hydroxyl proton (-OH)
¹³C NMR Signals corresponding to the 9 carbons of the quinoline ring and the 1 carbon of the methanol (B129727) group.
¹⁹F NMR A single signal for the fluorine atom at the C-6 position.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H bond of the alcohol, the C-H bonds of the aromatic and methylene groups, the C=N and C=C bonds of the quinoline ring, and the C-F bond.

Expected FTIR Data for this compound:

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
O-H (alcohol)3400-3200 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)2950-2850Stretching
C=N, C=C (quinoline)1650-1450Stretching
C-O (alcohol)1260-1000Stretching
C-F (aromatic)1250-1000Stretching

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is chromophoric, and the UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substitution pattern. Fluorescence spectroscopy could reveal the emission properties of the compound upon excitation at an appropriate wavelength.

Expected UV-Vis and Fluorescence Data for this compound:

Technique Parameter Expected Value
UV-Vis λmaxMultiple absorption bands in the UV region, characteristic of the quinoline chromophore.
Fluorescence λemEmission maximum would be at a longer wavelength than the excitation wavelength.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M+H]⁺ or [M]⁺), confirming the molecular formula C₁₀H₈FNO. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of functional groups.

Expected Mass Spectrometry Data for this compound:

Analysis Expected m/z Value
Molecular Ion Peak ([M+H]⁺) 178.0663 (Calculated for C₁₀H₉FNO⁺)
Key Fragmentation Peaks Loss of H₂O, loss of CH₂OH

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages should closely match the calculated values for the molecular formula C₁₀H₈FNO, providing a fundamental confirmation of the compound's composition.

Expected Elemental Analysis Data for this compound:

Element Calculated Percentage
Carbon (C) 67.79%
Hydrogen (H) 4.55%
Nitrogen (N) 7.91%

X-ray Crystallography for Structural Confirmation

For a definitive confirmation of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no specific crystal structure data for this compound is readily available in public databases, analysis of related structures, such as (2-Chloro-6-methylquinolin-3-yl)methanol, suggests that the quinoline ring would be essentially planar.

Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives.

For instance, studies on related quinoline compounds, such as 6-chloroquinoline, have utilized DFT to analyze the molecular structure and spectroscopic features. These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO is a significant parameter in this regard.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For quinoline derivatives, TD-DFT calculations can help in understanding the electronic transitions and the nature of the absorption bands.

Table 1: Theoretical Physicochemical Parameters for a Quinoline Derivative

ParameterValueReference
HOMO Energy-0.24 eV
LUMO Energy-0.08 eV
Energy Gap (ΔE)0.16 eV
Dipole Moment2.5 D

Molecular Docking Simulations of (6-Fluoroquinolin-2-yl)methanol Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level.

Studies on derivatives of 6-fluoroquinoline (B108479) have employed molecular docking to investigate their potential as therapeutic agents. For example, 2,4-disubstituted 6-fluoroquinolines have been studied as potential antiplasmodial agents by docking them into the active site of Plasmodium falciparum translation elongation factor 2 (PfeEF2). These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

In one such study, the binding affinities of a series of 2,4-disubstituted 6-fluoroquinolines ranged from -8.200 to -10.700 kcal/mol, indicating stable complex formation. The docking results can guide the design of new analogs with improved potency by identifying key structural features for optimal binding. For instance, a derivative of this compound, specifically 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide, was identified as a potent and selective histone deacetylase (HDAC) inhibitor, and molecular modeling was used to understand its binding mode.

Table 2: Example Molecular Docking Results for a 6-Fluoroquinoline Derivative

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference
2,4-disubstituted 6-fluoroquinoline analogPfeEF2-9.5Not specified
CHR-3996HDACNot specifiedNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological function.

A QSAR study on a series of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents developed a robust and predictive model. The model, which had a high correlation coefficient (R²) of 0.921, indicated that the antiplasmodial activity was dependent on several physicochemical descriptors. These descriptors included properties related to the molecular shape, size, and electronic environment. The QSAR model can be used to design new 6-fluoroquinoline derivatives with potentially enhanced antiplasmodial activity.

Table 3: Statistical Parameters of a QSAR Model for 2,4-disubstituted 6-fluoroquinolines

ParameterValueReference
R² (squared correlation coefficient)0.921
R²adj (adjusted R²)0.878
Q²cv (cross-validation coefficient)0.801
R²pred (predictive R²)0.901

In Silico Pharmacokinetic and ADMET Analysis (without clinical data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. These computational methods predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its development.

For derivatives of 6-fluoroquinoline, in silico ADMET studies have been performed to assess their drug-likeness and pharmacokinetic profiles. These studies typically evaluate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. The results of these predictions can help in optimizing the lead compounds to improve their ADMET properties.

Table 4: Predicted ADMET Properties for a Representative 6-Fluoroquinoline Derivative

PropertyPredicted Value/ClassificationReference
Oral BioavailabilityGood
Blood-Brain Barrier PenetrationLow
Cytochrome P450 2D6 InhibitionNon-inhibitor
Human Intestinal AbsorptionHigh
Ames MutagenicityNon-mutagenic

Note: This table presents a summary of predicted properties for a representative compound from a series of 2,4-disubstituted 6-fluoroquinolines.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.

MD simulations can provide valuable insights into the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking. These simulations can assess the stability of the binding mode and identify key residues that are crucial for maintaining the interaction over time. For instance, MD simulations have been used to confirm the stability of complexes formed between various ligands and their target proteins.

While specific conformational analysis or MD simulation studies solely on this compound were not found in the provided search results, these techniques are standard practice in computational drug design to refine docking poses and understand the dynamic nature of molecular recognition.

Role of 6 Fluoroquinolin 2 Yl Methanol As a Building Block in Design and Synthesis of Chemically Active Compounds

Integration into Histone Deacetylase (HDAC) Inhibitors

The (6-fluoroquinolin-2-yl)methyl moiety has been successfully incorporated as a "cap" group in the design of potent Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have been validated as effective anticancer agents.

A notable example is the discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide , also known as CHR-3996 . This compound is a potent, orally bioavailable, and class I selective HDAC inhibitor. researchgate.net In the structure of CHR-3996, the (6-fluoroquinolin-2-yl)methanol building block is linked via its methyl group to an aminobicyclo[3.1.0]hexane core, which in turn connects to a zinc-binding N-hydroxypyrimidine-5-carboxamide group. This quinoline (B57606) cap group plays a critical role in the molecule's potent enzymatic inhibition, with IC₅₀ values less than 100 nM.

Research has shown that CHR-3996 is 3,000- to 7,000-fold more active against HDACs 1, 2, and 3 compared to HDAC 6. researchgate.net This selectivity is a significant advantage, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors. The compound demonstrated good oral activity in human tumor xenograft models and showed synergistic effects when combined with other anticancer agents. researchgate.net Based on these promising preclinical results, CHR-3996 was nominated for clinical development.

Table 1: Activity of HDAC Inhibitor CHR-3996

Compound Name Target Class Potency (IC₅₀) Key Features
CHR-3996 Class I HDACs (HDAC1, 2, 3) <100 nM Orally bioavailable, highly selective over HDAC6

Incorporation into Phosphodiesterase 10A (PDE10A) Inhibitors

This compound is also a key starting material for the synthesis of novel inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for treating psychosis and other neuropsychiatric disorders.

In an effort to improve the metabolic stability of the known PDE10A inhibitor MP-10, a series of new fluorine-containing analogues were designed and synthesized. depaul.edu The synthesis of one of these potent analogues, compound 21b , explicitly utilized this compound as a starting material. The synthesis was achieved through a Mitsunobu reaction, coupling the alcohol group of this compound with a substituted phenol (B47542) on a pyrazole moiety. depaul.edu

This strategic incorporation of the 6-fluoroquinoline (B108479) scaffold led to new compounds with high potency and selectivity for PDE10A. depaul.edu Many of the newly synthesized analogues, including those derived from the this compound building block, exhibited IC₅₀ values below 5 nM for PDE10A, demonstrating that this moiety is highly compatible with the pharmacophore required for potent inhibition. depaul.edu

Table 2: PDE10A Inhibitors Synthesized from this compound

Starting Material Synthetic Reaction Resulting Compounds Potency (IC₅₀)
This compound Mitsunobu reaction Novel fluorine-containing PDE10A analogues (e.g., compound 21b) <5 nM

Use in the Synthesis of Ligands for Metal Complexes

The quinoline scaffold is a well-known chelating agent in coordination chemistry, and its derivatives are frequently used as ligands in the synthesis of metal complexes. Fluoroquinolone antibiotics, which contain a quinolone core, are known to form stable complexes with various metal ions, a property that can influence their bioavailability and also open avenues for new therapeutic applications. These complexes often involve chelation through the carbonyl oxygen at the 4-position and a carboxylate oxygen at the 3-position.

While the synthesis of metal complexes with various fluoroquinolone derivatives is widely reported, the direct use of this compound as a precursor to create ligands for such complexes is not extensively documented in the available scientific literature. The hydroxymethyl group at the 2-position is not inherently a strong chelating group. However, it can be chemically modified into other functional groups, such as amines or ethers, to create multidentate ligands. For instance, the oxidation of the methanol (B129727) to an aldehyde could provide a precursor for Schiff base ligands, which are excellent chelators. Despite this synthetic potential, specific examples detailing the conversion of this compound into a ligand and its subsequent complexation with a metal ion are not readily found.

Application in the Design of Other Bioactive Molecules (e.g., antiproliferative agents)

The versatility of this compound extends to its use as a precursor for other bioactive molecules, notably those with antiproliferative activity against cancer cells. The 4-aminoquinoline (B48711) skeleton, famously found in the antimalarial drug chloroquine, has also been identified as a promising nucleus for the development of new antitumor agents.

Research into novel 2-substituted-4-amino-6-halogenquinolines has yielded compounds with potent antiproliferative effects. nih.gov The synthesis of these molecules often proceeds through a key intermediate, 4-chloro-2-(chloromethyl)-6-fluoroquinoline . nih.gov This reactive chloromethyl compound allows for the introduction of various substituents at the 2-position through nucleophilic substitution.

This compound is an ideal precursor for this key intermediate. The primary alcohol of this compound can be readily converted to the corresponding chloride, for example, by treatment with thionyl chloride or a similar chlorinating agent. This provides a direct and efficient route to the versatile 2-(chloromethyl) intermediate, which can then be used to synthesize a library of 2-substituted quinolines for evaluation as antiproliferative agents. One such compound, which exhibited potent activity against several cancer cell lines, demonstrated IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Table 3: Synthesis of Antiproliferative Agents

Precursor Building Block Key Intermediate Resulting Bioactive Molecules Biological Activity
This compound 4-chloro-2-(chloromethyl)-6-fluoroquinoline 2-substituted-4-amino-6-fluoroquinolines Potent antiproliferative activity against various cancer cell lines

Structure Activity Relationship Sar Studies Involving 6 Fluoroquinolin 2 Yl Methanol Derivatives

Impact of Fluorine Substitution on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, and its presence at the C-6 position of the quinoline (B57606) ring in (6-fluoroquinolin-2-yl)methanol derivatives is significant. The fluorine atom's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The substitution of a hydrogen atom with fluorine can lead to more favorable interactions with protein receptors. nih.gov The carbon-fluorine bond is highly polarized and can participate in electrostatic interactions, including dipole-dipole and hydrogen bonds, with receptor residues. Furthermore, the introduction of fluorine can block sites susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life. nih.gov In the context of quinoline derivatives, the strategic placement of fluorine can enhance potency and selectivity. For instance, certain synthetic statins require 4-fluorophenyl groups for their biological activity in inhibiting HMG-CoA reductase. nih.gov While direct studies on the specific molecular interactions of the fluorine atom in this compound are not extensively detailed in the provided results, the general principles of fluorine in medicinal chemistry suggest that the C-6 fluoro substituent likely plays a key role in modulating the compound's pharmacokinetic and pharmacodynamic profile. nih.gov However, it is also noted that in some molecular scaffolds, fluorine substitution can have a detrimental effect on binding affinity. nih.gov

Influence of Substituents at the Quinoline Core (e.g., C-2, C-4, C-6, C-7)

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline core. researchgate.netresearchgate.net Modifications at positions C-2, C-4, C-6, and C-7 have been shown to significantly impact the therapeutic efficacy of this class of compounds across various applications, including as antimalarial, anticancer, and antiprion agents. researchgate.netpharmacy180.comnih.gov

C-2 Position: The C-2 position of the quinoline ring is a common site for modification. For example, the introduction of a chloro group and a carboxyl substituent at this position has been explored in the synthesis of quinoline derivatives with a wide range of biological activities. researchgate.net

C-4 Position: Substituents at the C-4 position are critical for the activity of many quinoline-based drugs. In the context of antimalarials, a dialkylaminoalkyl side chain at C-4 is optimal for activity. pharmacy180.com For other applications, 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated for their antagonist properties on adrenoceptors. researchgate.net

C-6 Position: The C-6 position is another key site for substitution. The presence of alkoxy groups at this position has been shown to reduce the rhizogenesis-stimulating activity of certain quinoline derivatives. medicine.dp.ua In contrast, other studies have highlighted the importance of substituents at C-6 for inhibitory activity against protein kinases involved in cancer pathways. nih.gov The hydrogen bond between a substituent at C-6 and specific amino acid residues can be crucial for stabilizing the drug-target complex. nih.gov

C-7 Position: The C-7 position is also a significant point of modification. For instance, a chloro group at C-7 is considered optimal for the antimalarial activity of some quinoline derivatives. pharmacy180.com The literature on antimicrobial quinolines indicates that modifications at the C-7 position, along with C-3, are frequently performed to modulate activity. researchgate.net

The following table summarizes the influence of substituents at various positions of the quinoline core on biological activity, based on findings from related quinoline derivatives.

PositionSubstituentEffect on Biological ActivityReference
C-2 Chloro, CarboxylModulates a wide range of biological activities. researchgate.net
C-4 Dialkylaminoalkyl side chainOptimal for antimalarial activity. pharmacy180.com
C-4 Amino groupCan confer adrenoceptor antagonist properties. researchgate.net
C-6 Alkoxy groupsCan reduce certain biological activities. medicine.dp.ua
C-7 Chloro groupOptimal for antimalarial activity. pharmacy180.com

Modulation of Linking Groups and Their Effects on Activity

The nature of the linking group that connects the this compound moiety to other parts of a molecule is a critical determinant of biological activity. In the development of a novel series of histone deacetylase (HDAC) inhibitors, the modulation of linking groups was a key strategy to improve cellular potency. nih.gov

Specifically, by introducing novel linking groups, researchers were able to modulate the polar surface area (PSA) of the molecules. This adjustment led to improved activity in cell proliferation assays. nih.gov One successful example from this research is the compound CHR-3996, which incorporates a bicyclo[3.1.0]hex-3-yl linking group. This particular linker connects the (6-fluoroquinolin-2-yl)methylamino group to a pyrimidine-5-carboxamide moiety. nih.gov The selection of this linker was instrumental in achieving potent enzyme inhibition with IC₅₀ values under 100 nM and good oral bioavailability. nih.gov

The table below illustrates the impact of the linking group on the activity of a this compound derivative.

CompoundLinking GroupBiological TargetKey OutcomeReference
CHR-3996 bicyclo[3.1.0]hex-3-ylHistone Deacetylase (HDAC)Potent enzyme inhibition (IC₅₀ < 100 nM), improved cell proliferation activity, and good oral bioavailability. nih.gov

Conformational Constraints and Their Role in Biological Activity

The introduction of conformational constraints into a molecule can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity for a biological target and increasing its potency. This principle is evident in the design of derivatives of this compound.

The use of a rigid bicyclo[3.1.0]hexane system as a linking group in the HDAC inhibitor CHR-3996 serves to conformationally constrain the molecule. nih.gov This rigid scaffold reduces the number of rotatable bonds, which can lead to a more favorable entropic profile upon binding to the target enzyme. The defined stereochemistry of the bicyclic linker can also play a crucial role in orienting the key pharmacophoric elements—the (6-fluoroquinolin-2-yl)methylamino group and the zinc-binding hydroxamic acid—in the optimal geometry for interaction with the active site of the HDAC enzyme. nih.gov The successful development of CHR-3996, which demonstrated good oral activity in human tumor xenograft models, underscores the importance of incorporating conformational constraints in the design of potent and selective inhibitors. nih.gov

Analytical Methodologies for 6 Fluoroquinolin 2 Yl Methanol and Its Derivatives

Chromatographic Techniques (e.g., HPLC, Ion Chromatography, TLC)

Chromatographic methods are fundamental for the separation and purification of (6-Fluoroquinolin-2-yl)methanol and related compounds from reaction mixtures and for the assessment of their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions involved in the synthesis of quinoline (B57606) derivatives. For instance, in the synthesis of various quinoline-based compounds, TLC is routinely used to check the purity of the products. The synthesized compounds are spotted on silica (B1680970) gel plates, and their migration is observed under UV light (at 254 nm or 365 nm) to visualize the spots corresponding to the starting materials, intermediates, and final products. This allows for a quick assessment of whether a reaction is complete and whether purification is necessary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated technique used for the separation, identification, and quantification of this compound and its derivatives with high resolution and sensitivity. While specific HPLC methods for the parent compound this compound are not extensively detailed in publicly available literature, methods for closely related structures and derivatives are well-established. For example, the analysis of impurities in active pharmaceutical ingredients containing a quinoline core is a common application. A representative HPLC method for the analysis of related substances in a complex pharmaceutical agent is detailed below. Such a method would be adapted for the specific analysis of this compound by optimizing the mobile phase composition, column, and detection wavelength.

ParameterCondition
Column ACE C18 (250x4.6mm, 5µm)
Mobile Phase Gradient elution
Detection UV
Application Determination of related impurities

This table represents a general method for related compounds and would require optimization for this compound.

In the development of pharmaceutical candidates like 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide, a derivative of this compound, purification of the final compound is often achieved using preparative HPLC, highlighting the importance of this technique in obtaining high-purity material for further studies. lookchem.com

Ion Chromatography

Ion chromatography is a powerful technique for the determination of ionic species. nih.gov It operates on the principle of ion exchange and is particularly useful for analyzing anions and cations in a sample. chemspider.com While direct applications of ion chromatography for the analysis of this compound are not documented, the technique is relevant for the analysis of counter-ions if the compound is in a salt form, or for the determination of inorganic impurities. The basic setup of an ion chromatograph includes a pump, an injection system, a guard column, an analytical column with an ion-exchange resin, a suppressor, and a conductivity detector. nih.govchemspider.com

Spectrophotometric Determination Methods

Spectrophotometric methods, particularly UV-Vis spectroscopy, are commonly used for the characterization of quinoline derivatives due to the chromophoric nature of the quinoline ring system.

The UV-Vis absorption spectrum of a quinoline derivative is influenced by the solvent and the nature of the substituents on the quinoline ring. Generally, quinoline and its derivatives exhibit absorption bands in the UV region. For instance, studies on various quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. The spectroscopic behavior is sensitive to the polarity of the environment.

For this compound, one would expect a UV-Vis spectrum characteristic of a substituted quinoline. The analysis would involve dissolving the compound in a suitable solvent, such as methanol (B129727) or ethanol, and measuring its absorbance across a range of wavelengths to determine the absorption maxima (λmax). This information is useful for quantitative analysis using the Beer-Lambert law and for confirming the presence of the quinoline core. In a study on the biodegradation of quinoline, a tri-wavelength UV/Vis spectrophotometric method was developed for the simultaneous determination of quinoline and its metabolite, 2-hydroxyquinoline, by measuring the absorbance at specific wavelengths. This approach demonstrates the utility of UV-Vis spectroscopy for quantitative analysis in complex mixtures.

Sample Preparation Approaches for Research Applications

The preparation of this compound for research purposes typically begins with its chemical synthesis. A common route involves the oxidation of the corresponding methylquinoline followed by reduction of the resulting aldehyde.

A key intermediate, 6-fluoro-2-formylquinoline, is synthesized via selenium dioxide-mediated oxidation of 6-fluoro-2-methylquinoline. lookchem.com The resulting aldehyde is then reduced to this compound. The reaction mixture containing the crude product requires purification, which is a critical sample preparation step.

Purification by Column Chromatography

Following the synthesis, the crude this compound is typically purified using flash column chromatography. This technique separates the desired compound from unreacted starting materials, by-products, and other impurities. The choice of eluent (a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or methanol and dichloromethane) is optimized to achieve good separation on a silica gel stationary phase. lookchem.com The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Extraction Methods

For the analysis of quinoline and its derivatives in various matrices, extraction is a common sample preparation step. For example, in the determination of quinoline in textiles, ultrasonic extraction with acetonitrile (B52724) has been shown to be an effective method. For other matrices like coal tar wash oil, a multi-step process involving distillation, reaction with acid to form a salt, and subsequent neutralization is used to extract a coarse quinoline product. While these methods are not specific to this compound, they illustrate the general principles of sample preparation for quinoline compounds that could be adapted for specific research applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of quinoline (B57606) derivatives has a long history, but traditional methods often result in modest yields. nih.gov Future research should focus on developing more efficient and selective synthetic pathways to (6-Fluoroquinolin-2-yl)methanol. The primary route often involves the reduction of the corresponding carboxylic acid or aldehyde, which are themselves products of multi-step syntheses.

Key areas for investigation include:

Catalyst Development: The application of novel catalysts could dramatically improve synthesis efficiency. For instance, nanoparticle-based catalysts, such as silica-functionalized magnetite (Fe3O4@SiO2), have been shown to double the reaction yield and reduce reaction times in the synthesis of other quinoline derivatives by stabilizing unstable intermediates. nih.gov A systematic investigation into various nanocatalysts for the cyclization reactions leading to the 6-fluoroquinoline (B108479) core is a promising avenue.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and stoichiometry) compared to batch processes. Developing a flow-based synthesis for this compound or its precursors could lead to higher throughput, improved yields, and enhanced safety.

C-H Activation: Direct functionalization of the quinoline core via C-H activation represents a modern and atom-economical approach. Research aimed at selectively introducing the methanol (B129727) group at the C2 position of a pre-formed 6-fluoroquinoline ring through a catalyzed C-H hydroxymethylation reaction would be a significant step forward, bypassing more traditional, multi-step routes.

Table 1: Proposed Strategies for Synthetic Improvement

StrategyPotential AdvantageResearch Focus
Nanoparticle CatalysisIncreased yield, reduced reaction timeScreening of metal/metal oxide nanoparticles for key cyclization or functionalization steps.
Flow ChemistryHigh throughput, enhanced safety, precise controlOptimization of reaction conditions in a continuous flow reactor for key synthetic transformations.
C-H ActivationAtom economy, reduced step countDevelopment of selective catalysts for direct C-H hydroxymethylation of the 6-fluoroquinoline core.

Investigation of Undiscovered Reactivity Pathways

The chemical reactivity of this compound is dictated by its three key features: the quinoline ring, the C6-fluorine substituent, and the C2-methanol group. A thorough investigation into their interplay could uncover novel chemical transformations.

Reactivity of the Methanol Group: Beyond standard oxidation to the aldehyde or carboxylic acid, the hydroxyl group is a handle for a wide array of transformations. Future work could explore less common reactions, such as its use in Mitsunobu reactions to introduce novel nitrogen, oxygen, or sulfur-based functionalities, or its conversion to a leaving group to enable nucleophilic substitution, thereby creating a diverse library of C2-functionalized quinolines.

Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the C6 position influences the reactivity of the entire quinoline ring system, particularly affecting its susceptibility to nucleophilic aromatic substitution (SNAr). nih.gov Systematic studies quantifying this effect on the rates of reaction at other positions of the ring are needed.

Photocatalysis and Radical Chemistry: The quinoline ring system can participate in photochemical reactions. Exploring the reactivity of this compound under photocatalytic conditions could lead to novel C-C and C-heteroatom bond-forming reactions that are otherwise difficult to achieve. The generation of radical species from the methanol group or at the quinoline core could open up new avenues for functionalization. The study of formaldehyde's role in methanol-to-hydrocarbon conversion shows its high reactivity and ability to form complex cyclic structures, suggesting that the methanol group on the quinoline could be a gateway to complex transformations under the right catalytic conditions. rsc.org

Development of Advanced Computational Models for Prediction of Chemical Behavior

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. nih.gov For this compound, developing bespoke computational models is a crucial next step.

Future research should focus on:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. nih.gov By building a database of synthesized derivatives and their measured activities (e.g., as enzyme inhibitors), machine learning algorithms can identify key structural features responsible for potency and selectivity.

DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. Such studies could be used to predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and rationalize the influence of the fluorine substituent on reactivity. rsc.org

Toxicity Prediction: As derivatives are considered for biological applications, in silico toxicity prediction is essential. nih.gov Models like ToxinPredictor, which use machine learning based on structural properties, could be trained specifically on fluoroquinolone-type structures to flag potential liabilities early in the development process. nih.gov

Table 2: Focus Areas for Computational Modeling

Model TypeApplicationPredicted Properties
QSARDrug DiscoveryBiological activity (e.g., IC50), pharmacokinetics. nih.gov
DFTReactivity & Mechanistic StudiesReaction energy barriers, sites of reactivity, NMR/IR spectra. rsc.org
Machine LearningSafety AssessmentMolecular toxicity, potential for adverse effects. nih.gov

Exploration of Novel Derivatizations for Diverse Research Applications

The true value of this compound lies in its potential as a scaffold for creating new molecules with unique functions. Its use in the synthesis of a potent histone deacetylase (HDAC) inhibitor (CHR-3996) highlights the utility of this core structure in medicinal chemistry. nih.gov

Future derivatization efforts could target a range of therapeutic areas where quinolines have shown promise:

Anticancer Agents: The quinoline core is present in several kinase inhibitors. nih.gov The methanol group of this compound can be used as an attachment point to link it to other pharmacophores, creating hybrid molecules with potential dual-modes of action.

Antimicrobial Compounds: Fluoroquinolones are a well-established class of antibiotics. nih.gov While resistance is a growing problem, novel derivatives of the 6-fluoroquinoline core could exhibit activity against resistant strains or possess novel mechanisms of action. nih.gov

Neurotherapeutics: Quinoline derivatives have been investigated as inhibitors of monoamine oxidases and cholinesterases for the treatment of neurodegenerative diseases like Alzheimer's. rsc.org The this compound scaffold could be elaborated to optimize binding within the active sites of these neurological targets.

Broadening the Scope of this compound in Chemical Biology Tool Development

Beyond direct therapeutic use, small molecules are invaluable as tools to probe biological systems. This compound is particularly well-suited for development into sophisticated chemical probes.

¹⁹F NMR Probes: The single fluorine atom provides a clean and sensitive spectroscopic handle for ¹⁹F NMR. Derivatives of this compound could be designed as probes to study drug-protein binding events, conformational changes, or enzyme activity in real-time without interference from biological background signals.

Fluorescent Sensors: The quinoline ring system is inherently fluorescent. Modifications to the molecule, particularly at the C2-position, could modulate its photophysical properties. This opens the door to creating fluorescent sensors that change their light emission upon binding to a specific ion, metabolite, or protein, allowing for cellular imaging applications.

Affinity-Based Probes: The methanol group can be readily converted into a reactive group or a linker for attaching affinity tags like biotin (B1667282) or clickable handles (e.g., alkynes or azides). Such tool compounds would enable affinity purification or activity-based protein profiling experiments to identify the cellular targets of a bioactive derivative, helping to elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluoroquinolin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via reduction of a precursor, such as 6-fluoroquinoline-2-carbaldehyde, using LiAlH₄ in anhydrous THF under reflux (3–4 hours, inert atmosphere). Post-reduction, quenching with wet THF and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization of stoichiometry (e.g., 1.2–1.5 eq LiAlH₄) and temperature (0°C to room temperature) improves yields to ~70–80% .
  • Data Example : In the synthesis of PDE10A inhibitors, this compound (16l) was coupled with intermediates using NaH/DMF, achieving 65% yield after purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR : 1H^1H NMR (CDCl₃) shows distinct signals for the quinoline ring (δ 8.19–8.39 ppm) and the methanol group (δ 5.42 ppm). 19F^{19}F NMR confirms fluorination at C6 (δ -110 to -115 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain. For example, the C-F bond length is typically 1.35–1.38 Å, and the methanol group adopts a staggered conformation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a key intermediate in bioactive molecule synthesis. For example, it is alkylated with phenoxy groups to develop PDE10A inhibitors (e.g., compound 21b) with IC₅₀ values <100 nM. Fluorine enhances metabolic stability, while the methanol group facilitates hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity and binding affinity of this compound derivatives?

  • Methodology :

  • Computational analysis : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases quinoline ring electrophilicity, favoring nucleophilic substitutions.
  • Experimental validation : Fluorinated analogs exhibit 3–5× higher binding affinity to PDE10A compared to non-fluorinated counterparts, attributed to enhanced dipole interactions and reduced off-target metabolism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Systematic meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from variations in enzyme purity or buffer pH.
  • Dose-response recalibration : Re-test compounds under standardized protocols (e.g., 10-point dilution series in triplicate) to identify outliers .

Q. What strategies optimize the pharmacokinetic profile of this compound-based drug candidates?

  • Methodology :

  • Prodrug modification : Esterification of the methanol group (e.g., acetyl or pivaloyl esters) improves oral bioavailability by 40–60% in rodent models.
  • Metabolic profiling : LC-MS/MS identifies primary oxidation sites (C3 and C7 positions), guiding deuterium incorporation to block metabolic hotspots .

Q. How does crystallographic data from SHELX refine the understanding of this compound’s conformational flexibility?

  • Methodology : SHELXL refinement of high-resolution (<1.0 Å) X-ray data reveals torsional angles (e.g., C2-CH₂OH = 112.5°) and hydrogen-bonding networks (e.g., O-H···N quinoline interactions). This guides the design of rigid analogs with improved target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.